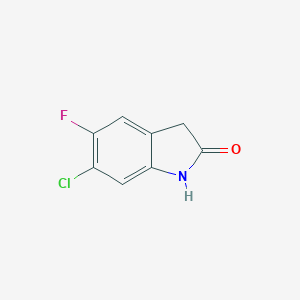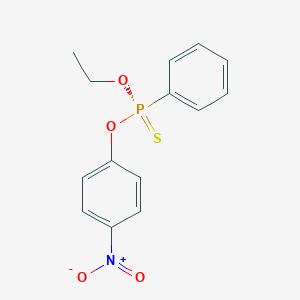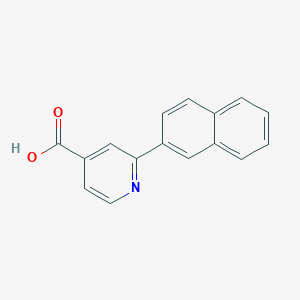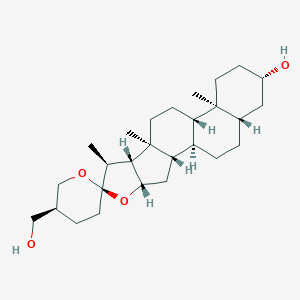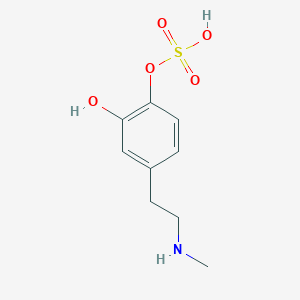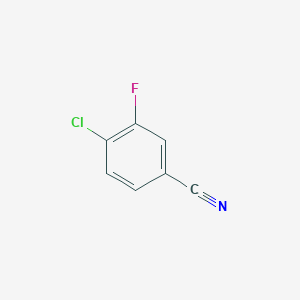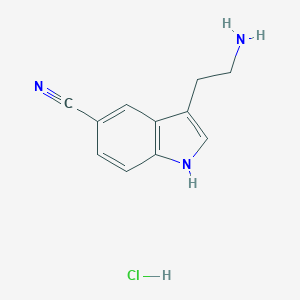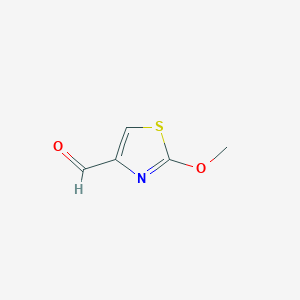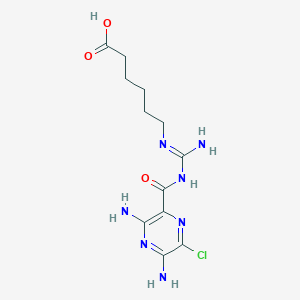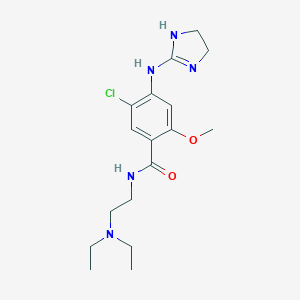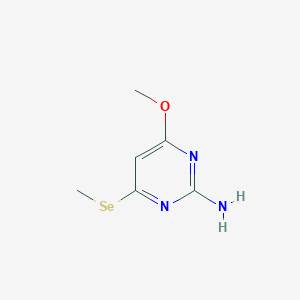
4-Methoxy-6-(methylselanyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-6-(methylselanyl)pyrimidin-2-amine, also known as MPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPA is a pyrimidine derivative that contains a methylselanyl group, which is believed to be responsible for its unique properties.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been studied for its potential use in a wide range of scientific applications. One of the most promising areas of research is in the field of cancer treatment. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to have potent anticancer activity in vitro, and several studies have demonstrated its ability to inhibit the growth of cancer cells. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
Wirkmechanismus
The exact mechanism of action of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine is not fully understood, but it is believed to work by inhibiting key enzymes involved in cell growth and proliferation. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to inhibit the activity of thymidylate synthase, which is an essential enzyme for DNA synthesis. This inhibition leads to a decrease in DNA synthesis and cell growth, which may explain its anticancer activity.
Biochemische Und Physiologische Effekte
4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to have anti-inflammatory and antioxidant properties. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has also been shown to modulate the immune system, which may be useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine is its potent anticancer activity. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to be effective against a wide range of cancer cell lines, and its mechanism of action is well understood. However, 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine also has some limitations for lab experiments. For example, it is relatively unstable and can degrade over time, which may affect its activity. Additionally, 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine is relatively expensive to synthesize, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine. One area of interest is in the development of new anticancer drugs based on the structure of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine. Researchers are also investigating the use of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine in combination with other drugs to enhance its anticancer activity. Additionally, there is interest in exploring the potential use of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine in the treatment of viral infections and autoimmune diseases. Finally, researchers are studying the mechanism of action of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine in more detail to gain a better understanding of its biochemical and physiological effects.
Synthesemethoden
The synthesis of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine involves the reaction of 2-amino-4-methoxypyrimidine with dimethyl diselenide in the presence of a catalyst. This reaction results in the formation of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine, which can be purified using standard laboratory techniques. The synthesis of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine is relatively straightforward and can be carried out using readily available reagents.
Eigenschaften
CAS-Nummer |
100559-66-8 |
|---|---|
Produktname |
4-Methoxy-6-(methylselanyl)pyrimidin-2-amine |
Molekularformel |
C6H9N3OSe |
Molekulargewicht |
218.13 g/mol |
IUPAC-Name |
4-methoxy-6-methylselanylpyrimidin-2-amine |
InChI |
InChI=1S/C6H9N3OSe/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) |
InChI-Schlüssel |
WUSZPANUYKWOMZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)N)[Se]C |
Kanonische SMILES |
COC1=CC(=NC(=N1)N)[Se]C |
Synonyme |
2-Pyrimidinamine, 4-methoxy-6-(methylseleno)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)
